molecular formula C14H14ClN5 B13697709 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine

2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine

Cat. No.: B13697709
M. Wt: 287.75 g/mol
InChI Key: CXITXHKFVRPTHN-UHFFFAOYSA-N
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Description

2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and boron reagents .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

    Substitution: The chloro group in the pyrrolo[2,3-c]pyridine moiety can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Comparison with Similar Compounds

  • 4-Amino-7-chloro-1H-pyrrolo[2,3-d]pyrimidine
  • 2-Amino-4-chloropyrimidine
  • 4-Amino-7-chloro-1H-benzimidazole

Comparison: Compared to similar compounds, 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine exhibits unique structural features that enhance its binding affinity and selectivity for specific kinase targets . The presence of the isopropyl group and the fused pyrrolo[2,3-c]pyridine ring contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

4-(7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-4-6-18-14(16)19-11)9-3-5-17-13(15)12(9)20/h3-8H,1-2H3,(H2,16,18,19)

InChI Key

CXITXHKFVRPTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C(=NC=C2)Cl)C3=NC(=NC=C3)N

Origin of Product

United States

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